molecular formula C9H6BrN3 B11714822 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11714822
M. Wt: 236.07 g/mol
InChI Key: LQGBRDHEVUFVLY-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a nitrile group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with cyanamide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxides, reduced derivatives, and fused ring systems. These products have diverse applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit key enzymes or receptors involved in disease progression. The nitrile group and the imidazo[1,2-a]pyridine ring play crucial roles in binding to the target sites and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of the nitrile group at the 3rd position, which imparts distinct reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential in various applications .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-6-2-7(10)5-13-8(3-11)4-12-9(6)13/h2,4-5H,1H3

InChI Key

LQGBRDHEVUFVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C#N)Br

Origin of Product

United States

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